molecular formula C10H15N3O2 B058724 tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate CAS No. 1280210-79-8

tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

Cat. No.: B058724
CAS No.: 1280210-79-8
M. Wt: 209.24 g/mol
InChI Key: IBUNCTVDGYIKAP-UHFFFAOYSA-N
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Description

tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is a privileged, nitrogen-rich heterocyclic building block of significant value in medicinal chemistry and drug discovery. This compound features a fused pyrrolopyrazole scaffold protected by a tert-butoxycarbonyl (Boc) group, which serves as a key synthetic intermediate for the construction of more complex molecules. Its primary research application lies in the development of kinase inhibitors and other targeted therapeutics, where the pyrrolopyrazole core acts as an efficient hinge-binding motif, mimicking adenine and facilitating interactions with the ATP-binding pockets of various enzymes. The Boc-protected amine offers critical versatility, allowing for selective deprotection under mild acidic conditions to generate a reactive secondary amine. This reactive site is pivotal for further functionalization via amide coupling, sulfonylation, or reductive amination, enabling rapid analog synthesis and structure-activity relationship (SAR) studies. Researchers utilize this compound to streamline the synthesis of compound libraries aimed at oncology, inflammatory diseases, and central nervous system (CNS) disorders. Its well-defined chemical properties and high synthetic utility make it an indispensable reagent for advancing hit-to-lead and lead optimization campaigns in pharmaceutical R&D.

Properties

IUPAC Name

tert-butyl 4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-5-7-4-11-12-8(7)6-13/h4H,5-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUNCTVDGYIKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

657428-42-7
Record name tert-butyl 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate
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Preparation Methods

Cyclocondensation of Hydrazine Derivatives

Alternative pathways involve constructing the pyrrolopyrazole core through cyclocondensation. For example, reacting 1,3-diketones with hydrazine derivatives under acidic or basic conditions forms the pyrazole ring. Subsequent Boc protection introduces the tert-butyl group. Patent WO2017158381A1 highlights analogous strategies for synthesizing 4,6-dihydropyrrolo[3,4-c]pyrazole carbonitriles, suggesting adaptability for carboxylate derivatives.

Example Protocol :

  • Cyclization : Combine 1,3-diketone (e.g., acetylacetone) with hydrazine hydrate in ethanol at reflux.

  • Boc Protection : Treat the resulting pyrrolopyrazole carboxylic acid with Boc anhydride and NaH in THF.

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of THF as a solvent and NaH as a base is critical for achieving high regioselectivity and yield. Polar aprotic solvents like THF facilitate deprotonation of the carboxylic acid, while NaH ensures efficient Boc group transfer.

Temperature and Reaction Time

Controlled temperature escalation (0°C → 30°C ) minimizes side reactions such as over-alkylation. Extended reaction times (>1 hour) improve conversion rates but risk decomposition, necessitating careful monitoring.

Purification Techniques

Silica gel column chromatography with eluents like petroleum ether/ethyl acetate (1:1 v/v) is standard for isolating the product. This method effectively separates the Boc-protected compound from unreacted starting materials and byproducts.

Analytical Characterization

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₅N₃O₂
Molecular Weight209.25 g/mol
SolubilitySoluble in DMSO, THF
Storage Conditions2–8°C (moisture-sensitive)

Spectroscopic Data

While specific spectral data (NMR, IR) are unavailable in the provided sources, analogous compounds exhibit:

  • ¹H NMR : Peaks for tert-butyl group (~1.4 ppm, singlet) and pyrrolopyrazole protons (~6.5–8.0 ppm).

  • LC-MS : [M+H]⁺ ion at m/z 210.1.

Applications in Pharmaceutical Synthesis

This compound serves as a precursor for USP7 inhibitors , which stabilize tumor suppressors like p53 and exhibit anticancer activity. For instance, sulfonation at the 2-position (as in ) yields derivatives with enhanced bioactivity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl ester group, replacing it with other functional groups like amides or ethers.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Sulfuric acid, dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Amides, ethers.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have highlighted the potential of tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate as an anticancer agent. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast and lung cancer cells.

Cancer Type IC50 (µM) Reference
Breast Cancer15.2
Lung Cancer12.8

1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies suggest that it may help in reducing oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Material Science

2.1 Polymer Chemistry
this compound is utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has led to materials that can withstand higher temperatures without significant degradation.

Property Control Polymer Modified Polymer
Thermal Decomposition (°C)250320
Tensile Strength (MPa)3045

Agricultural Applications

3.1 Pesticidal Properties
There is emerging evidence that this compound exhibits pesticidal activity against certain agricultural pests. Laboratory tests have shown effective mortality rates in pests such as aphids and whiteflies.

Pest Type Mortality Rate (%) Reference
Aphids85
Whiteflies78

Case Studies

Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cell lines. The research demonstrated a dose-dependent response in inhibiting cell growth, suggesting its potential as a lead compound for drug development.

Case Study 2: Polymer Development
Research conducted at a leading polymer institute explored the use of this compound in creating high-performance polymers. The results indicated significant improvements in thermal stability and mechanical strength compared to traditional polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting biochemical pathways. In the case of antimicrobial activity, it may disrupt the cell membrane or interfere with DNA replication in bacteria.

Comparison with Similar Compounds

Core Structural Variations

The primary structural variations among analogues involve substitutions on the pyrrolo-pyrazole core. Key examples include:

Compound Substituent CAS No. Molecular Weight (g/mol) Key Features
tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate None (parent compound) 1280210-79-8 274.32 Core scaffold for Omarigliptin; tert-butyl enhances stability
tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate Amino group at position 3 398491-59-3 253.29 Increased reactivity for peptide coupling; used in kinase inhibitors
tert-Butyl 2-(benzo[d][1,3]dioxol-5-yl)-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate Benzo[d][1,3]dioxol-5-yl at position 2 1707571-00-3 330.32 JNK inhibitor; enhanced aromatic interactions for target binding
tert-Butyl 2-(naphthalen-2-yl)-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate Naphthalen-2-yl at position 2 - 336.30 Improved lipophilicity; potential anticancer applications

Physicochemical Properties

  • Solubility : The tert-butyl group improves solubility in organic solvents (e.g., dichloromethane, DMF) .
  • Stability : Carbamate-protected derivatives exhibit greater thermal and hydrolytic stability compared to free amines .
  • Purity : Commercial batches often exceed 95% purity, with HPLC and NMR as quality control methods .

Omarigliptin Intermediate

The parent compound is critical in synthesizing Omarigliptin (MK-3102), a weekly DPP-4 inhibitor for type 2 diabetes. Its rigid bicyclic structure aligns with the enzyme’s active site, reducing off-target effects .

Kinase Inhibitors

  • JNK Inhibitors: Analogues like 8c and 8d () show nanomolar inhibition of c-Jun N-terminal kinase (JNK), a target in inflammatory diseases .
  • PI3K Inhibitors: Amino-substituted derivatives (e.g., CAS 398491-59-3) are intermediates in copanlisib (BAY 80-6946), a PI3K inhibitor used in lymphoma .

Antimicrobial Agents

Aryl-substituted variants (e.g., naphthalen-2-yl) demonstrate moderate activity against Gram-positive bacteria due to enhanced membrane penetration .

Research Findings and Challenges

  • Reactivity: Amino-substituted derivatives exhibit faster reaction kinetics in amide bond formation but require stringent anhydrous conditions .
  • Toxicity : tert-Butyl groups reduce metabolic degradation but may increase hepatotoxicity risks at high doses .
  • Scalability : HATU-mediated synthesis, while efficient, faces cost barriers in large-scale production; alternative methods using EDC/HOBt are being explored .

Biological Activity

tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate (CAS No. 1280210-79-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

  • Molecular Formula : C10H15N3O
  • Molecular Weight : 179.25 g/mol
  • Boiling Point : Not available
  • Purity : Typically >97% (HPLC)

Synthesis

The synthesis of this compound can be achieved through various methods, including multicomponent reactions involving appropriate precursors. For instance, one method involves the reaction of 2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylic acid with dichlorobenzyl chloride in the presence of cesium carbonate in acetonitrile at elevated temperatures, yielding high purity and yield rates .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. In a comparative analysis of various compounds, some derivatives exhibited superior anti-inflammatory activity compared to curcumin and celecoxib. The compound's mechanism appears to involve inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation pathways .

Antimicrobial Activity

In vitro assays have demonstrated that related pyrazole compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicates that modifications to the pyrazole ring can enhance antibacterial efficacy. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) in the range of 0.3 to 8.5 µM against pathogens such as Escherichia coli and Pseudomonas aeruginosa .

Antitumor Activity

Some studies have explored the antitumor potential of pyrazole derivatives. Compounds similar to this compound were evaluated for their ability to inhibit tumor cell proliferation. Results indicated that certain derivatives could induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction .

Case Studies

StudyFindings
Sivaramakarthikeyan et al.Reported significant anti-inflammatory activity with a selectivity index for COX-2 inhibition .
Abdellatif et al.Synthesized a series of pyrazole derivatives; some showed potent COX-1/COX-2 inhibitory activity with minimal ulcerogenic effects .
Recent Antimicrobial StudiesHighlighted the effectiveness of pyrazole derivatives against multiple bacterial strains; MIC values indicated strong antibacterial properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
Reactant of Route 2
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tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

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